Chitosan-Cy7.5 (MW 10000)

Near-Infrared Fluorescence Extinction Coefficient Brightness

Researchers requiring deep-tissue NIR imaging often face signal attenuation from dye aggregation and low molar absorptivity in conventional labels. Chitosan-Cy7.5 (MW 10000) addresses this with the Cy7.5 fluorophore (CAS 847180-48-7): • ε = 223,000 M⁻¹cm⁻¹ - 38% higher than IR-783 • Triple-sulfonate architecture suppresses H-aggregate formation, enabling higher dye-to-polymer ratios without fluorescence quenching • pH-insensitive emission (pH 3-10) at 808 nm within the NIR-I biological transparency window Supplied as ≥95% solid powder; custom MW and labeling ratios available upon request.

Molecular Formula C43H46N2O14S4
Molecular Weight 943.1 g/mol
Cat. No. B13394586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitosan-Cy7.5 (MW 10000)
Molecular FormulaC43H46N2O14S4
Molecular Weight943.1 g/mol
Structural Identifiers
SMILESCCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C
InChIInChI=1S/C43H46N2O14S4/c1-6-44-33-20-18-29-31(23-27(60(48,49)50)25-35(29)62(54,55)56)40(33)42(2,3)37(44)15-11-8-7-9-12-16-38-43(4,5)41-32-24-28(61(51,52)53)26-36(63(57,58)59)30(32)19-21-34(41)45(38)22-14-10-13-17-39(46)47/h7-9,11-12,15-16,18-21,23-26H,6,10,13-14,17,22H2,1-5H3,(H4-,46,47,48,49,50,51,52,53,54,55,56,57,58,59)
InChIKeyISGPOTXIUFNEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[7-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate (CAS 847180-48-7, Cy7.5): Product-Specific Evidence for Scientific Procurement


2-[7-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate (CAS 847180-48-7), commonly known as Cyanine 7.5 (Cy7.5) or Sulfo-Cyanine 7.5, is a near-infrared (NIR) heptamethine cyanine dye characterized by an extended conjugated polymethine chain and multiple sulfonate substituents . This compound exhibits an absorption maximum at approximately 788 nm and emission maximum around 808 nm in aqueous solution, placing its spectral properties within the optimal biological transparency window . The core structure features a rigid trimethylene bridge linking two benzo[e]indole terminal groups, one bearing a 5-carboxypentyl side chain and both possessing sulfonate moieties that confer high aqueous solubility and reduced aggregation propensity .

Why Generic Substitution Fails: Critical Performance Gaps Between Cy7.5 and Common Heptamethine Cyanine Alternatives


Heptamethine cyanine dyes are often treated as interchangeable NIR labels, yet structural variations in sulfonation pattern, central bridge rigidity, and terminal substitution profoundly alter extinction coefficient, quantum yield, aggregation behavior, and pH sensitivity [1]. The target compound Cy7.5 incorporates a rigid trimethylene bridge and an asymmetric substitution pattern featuring a 5-carboxypentyl side chain and three sulfonate groups, yielding an extinction coefficient of 223,000 M⁻¹cm⁻¹ and a quantum yield of 0.10–0.21—values that can exceed those of commonly employed alternatives such as IR-783 by 38% in molar absorptivity [2]. Substituting Cy7.5 with a less sulfonated or non-rigidized analog typically results in reduced brightness, increased H-aggregate formation upon biomolecule conjugation, and narrower pH tolerance, directly compromising assay sensitivity and reproducibility [3]. The quantitative evidence below establishes the procurement-relevant differentiation that generic substitution cannot replicate.

Quantitative Differentiation of Cy7.5 (CAS 847180-48-7) Against IR-783 and ICG: Evidence-Based Procurement Guide


Molar Extinction Coefficient: Cy7.5 vs. IR-783

The molar extinction coefficient of Cy7.5 is 223,000 M⁻¹cm⁻¹ at 788 nm in aqueous solution, whereas IR-783 exhibits an extinction coefficient of 157,000–162,000 M⁻¹cm⁻¹ under comparable conditions [1][2]. This represents a 38–42% higher molar absorptivity for Cy7.5, translating directly to brighter fluorescence signal per labeled molecule when coupled with its quantum yield [3].

Near-Infrared Fluorescence Extinction Coefficient Brightness

Fluorescence Quantum Yield: Cy7.5 Outperforms IR-783 and Approaches ICG

Cy7.5 demonstrates a fluorescence quantum yield (Φ) of 0.10 for the base compound and up to 0.21 for sulfonated derivatives in aqueous media [1][2]. In contrast, IR-783 exhibits a quantum yield of 0.055–0.11 [3][4]. The rigid trimethylene bridge in Cy7.5 restricts non-radiative decay pathways, yielding a quantum yield approximately 1.8- to 2.0-fold higher than IR-783 under equivalent conditions .

Quantum Yield Fluorescence Efficiency Brightness

Sulfonation Pattern and Anti-Aggregation Performance

Cy7.5 contains three sulfonate groups (two on one benzoindole terminus, one on the other), providing strong electrostatic repulsion that suppresses H-aggregate formation—a common source of fluorescence quenching in cyanine dye–biomolecule conjugates . IR-783, with only two sulfonate groups, exhibits greater propensity for aggregation-induced quenching at high labeling densities [1]. The enhanced sulfonation of Cy7.5 permits higher dye-to-protein ratios without significant self-quenching, directly improving conjugate brightness .

Aggregation Sulfonation Conjugation Stability

pH Insensitivity: Broad Operational Range from pH 3–10

Cy7.5 maintains stable fluorescence emission across a wide pH range of 3–10, with negligible variation in quantum yield or spectral profile [1]. This pH insensitivity contrasts with many cyanine dyes whose fluorescence is attenuated under acidic or basic conditions, and exceeds the typical physiological pH stability window (pH 6–8) required for most biological assays .

pH Stability Fluorescence Consistency Assay Robustness

Stokes Shift Comparison: Cy7.5 vs. IR-783

Cy7.5 exhibits a Stokes shift of approximately 20 nm (excitation 788 nm, emission 808 nm) in aqueous solution, while IR-783 shows a comparable 22 nm Stokes shift (excitation 776 nm, emission 798 nm) [1][2]. The 2 nm difference is within experimental variability and does not constitute a significant performance differentiator; both dyes offer sufficient spectral separation for standard filter-based detection systems [3].

Stokes Shift Spectral Separation Filter Compatibility

Optimal Application Scenarios for Cy7.5 Based on Quantitative Differentiation Evidence


High-Sensitivity Protein and Antibody Labeling for Quantitative Immunoassays

The combination of a high extinction coefficient (223,000 M⁻¹cm⁻¹) and quantum yield (0.10–0.21) enables Cy7.5 to generate brighter conjugates than IR-783 at equivalent labeling stoichiometry . The triple-sulfonate architecture suppresses H-aggregate formation, permitting higher dye-to-protein ratios without fluorescence quenching—critical for achieving low picomolar detection limits in ELISA and Western blot applications .

In Vivo Small Animal NIR Imaging with Enhanced Signal-to-Noise

Cy7.5 emission at 808 nm resides within the NIR-I biological transparency window (700–900 nm), where tissue autofluorescence and hemoglobin absorption are minimal . The pH insensitivity (pH 3–10) ensures stable signal in diverse physiological compartments, while the 38% higher molar absorptivity relative to IR-783 provides improved tissue penetration and detection sensitivity in subcutaneous and orthotopic tumor models .

Flow Cytometry and Multiplexed Fluorescence Panels Requiring NIR Channels

Cy7.5 spectral properties (excitation 788 nm, emission 808 nm) are well-matched to common laser lines (e.g., 785 nm diode lasers) and NIR detection channels . The reduced aggregation propensity relative to less-sulfonated cyanines minimizes inter-fluorophore cross-talk and ensures linear fluorescence response across a wide concentration range—essential for accurate cell population quantification .

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